molecular formula C38H58 B8644446 1,2,3,4,5,6,7,8-Octapropylanthracene CAS No. 358753-30-7

1,2,3,4,5,6,7,8-Octapropylanthracene

Cat. No. B8644446
CAS RN: 358753-30-7
M. Wt: 514.9 g/mol
InChI Key: UTIGIRCYLFHKGC-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octapropylanthracene is a useful research compound. Its molecular formula is C38H58 and its molecular weight is 514.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4,5,6,7,8-Octapropylanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4,5,6,7,8-Octapropylanthracene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

358753-30-7

Product Name

1,2,3,4,5,6,7,8-Octapropylanthracene

Molecular Formula

C38H58

Molecular Weight

514.9 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octapropylanthracene

InChI

InChI=1S/C38H58/c1-9-17-27-28(18-10-2)32(22-14-6)36-26-38-34(24-16-8)30(20-12-4)29(19-11-3)33(23-15-7)37(38)25-35(36)31(27)21-13-5/h25-26H,9-24H2,1-8H3

InChI Key

UTIGIRCYLFHKGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C2=CC3=C(C=C21)C(=C(C(=C3CCC)CCC)CCC)CCC)CCC)CCC)CCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After 2,3-dichloro-5,6-dicyanoquinone (0.100 g, 0.440 mmol) was added to a solution of 1,2,3,4,5,6,7,8-octapropyl-9,10-dihydroanthracene (0.208 g, 0.400 mmol) in benzene (5 ml), the mixture was refluxed for an hour with heating. The reaction mixture was filtered to remove hydroquinone and purified by silica gel column chromatography (ethyl acetate/hexane, 99/1) to give the title compound (0.164 g) as a white solid. The isolation yield was 79%.
[Compound]
Name
2,3-dichloro-5,6-dicyanoquinone
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0.1 g
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0.208 g
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5 mL
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Yield
79%

Synthesis routes and methods II

Procedure details

After 2.2 equivalents of n-BuLi and 2.2 equivalents of tetramethylethylenediamine were added to the hexane solution of 9,10-dihydro-1,2,3,4,5,6,7,8-octapropylanthracene at room temperature, the mixture was heated at 50° C. for 3 hours. The reaction solution was cooled to room temperature and 1.1 equivalent of methyl iodide was added thereto. Stirring for an hour produced the title compound in the NMR yield of 98%. The compound was treated with 3N hydrochloric acid, and washed with saturated sodium hydrogencarbonate aqueous solution and brine. The organic phase was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the pure title compound in the yield of 96%. In this case, purification by column chromatography, etc. was unnecessary.
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0 (± 1) mol
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reactant
Reaction Step One
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Yield
98%

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